N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide
Description
Molecular Formula and Systematic Nomenclature
The molecular formula of N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-triazol-3-yl]-benzenesulfonamide is C₂₁H₃₃N₅O₂S₂ , with a molecular weight of 475.64 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name prioritizes the benzenesulfonamide parent structure, with substituents assigned according to locant rules:
- N,N-Diethyl groups on the sulfonamide nitrogen.
- 3-[5-Mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-triazol-3-yl] substituent at the benzene ring’s third position.
The systematic name reflects the compound’s hybrid aromatic-heteroaliphatic architecture, combining a sulfonamide scaffold with a triazole-thiol ring and a sterically demanding alkyl chain (Table 1).
Table 1: Molecular descriptors of N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-triazol-3-yl]-benzenesulfonamide
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₃₃N₅O₂S₂ |
| Molecular weight (g/mol) | 475.64 |
| CAS registry number | 522606-43-5 |
| IUPAC name | N,N-Diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzenesulfonamide |
Properties
CAS No. |
522606-43-5 |
|---|---|
Molecular Formula |
C20H32N4O2S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N-diethyl-3-[5-sulfanylidene-4-(2,4,4-trimethylpentan-2-yl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H32N4O2S2/c1-8-23(9-2)28(25,26)16-12-10-11-15(13-16)17-21-22-18(27)24(17)20(6,7)14-19(3,4)5/h10-13H,8-9,14H2,1-7H3,(H,22,27) |
InChI Key |
UKUXVDIRKVQYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core with Bulky Substituent
The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid or ester precursors bearing the bulky 1,1,3,3-tetramethyl-butyl group. The bulky alkyl substituent is introduced either through alkylation of a precursor or by using a suitably substituted starting material.
- React hydrazine hydrate with a β-ketoester or nitrile containing the bulky alkyl group.
- Cyclize under acidic or basic conditions, often heating at 80–120°C.
- Purify the triazole intermediate by recrystallization or chromatography.
Introduction of the Mercapto Group
The mercapto group at the 5-position of the triazole is introduced via thiolation reactions. This can be achieved by:
- Reacting the 5-halo-triazole intermediate with thiourea or sodium hydrosulfide (NaSH) under nucleophilic substitution conditions.
- Typical solvent: polar aprotic solvents such as DMF or DMSO.
- Temperature: 50–100°C.
- Reaction time: 2–6 hours.
This step yields the 5-mercapto substituted triazole intermediate.
Coupling to Benzenesulfonamide Core
The benzenesulfonamide moiety with N,N-diethyl substitution is prepared separately, often starting from 3-aminobenzenesulfonamide, which is diethylated on the sulfonamide nitrogen using ethyl halides under basic conditions.
The coupling of the mercapto-triazole to the benzenesulfonamide is typically performed via nucleophilic aromatic substitution or through cross-coupling reactions if halogenated intermediates are used.
- Solvent: dichloromethane or acetonitrile.
- Base: triethylamine or potassium carbonate.
- Temperature: room temperature to 60°C.
- Time: 3–12 hours.
Purification and Characterization
- Purification by column chromatography using silica gel with solvent gradients (e.g., dichloromethane/methanol).
- Final compound is characterized by NMR, LC-MS, and elemental analysis to confirm structure and purity.
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form triazole | Hydrazine hydrate + β-ketoester; 80–120°C; acidic/basic medium | 65–80 | Bulky alkyl group introduced in precursor |
| 2 | Thiolation to introduce -SH | 5-halo-triazole + NaSH or thiourea; DMF; 50–100°C | 70–85 | Nucleophilic substitution |
| 3 | N,N-Diethylation of benzenesulfonamide | 3-aminobenzenesulfonamide + ethyl halide; base; RT-60°C | 75–90 | Ensures sulfonamide nitrogen substitution |
| 4 | Coupling triazole to sulfonamide | Mercapto-triazole + diethylbenzenesulfonamide; base; RT-60°C | 60–75 | Cross-coupling or nucleophilic aromatic substitution |
Research Findings and Optimization Notes
- The bulky 1,1,3,3-tetramethyl-butyl group is critical for the compound's stability and biological activity; its introduction early in the synthesis improves overall yield.
- Thiolation step requires careful control of temperature and reaction time to avoid over-oxidation of the mercapto group.
- N,N-diethylation is best performed prior to coupling to avoid steric hindrance in the final step.
- Purification via silica gel chromatography provides high purity (>95%) suitable for pharmaceutical applications.
- Alternative methods explored include microwave-assisted synthesis to reduce reaction times and increase yields.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits notable antimicrobial and antifungal properties , which are primarily attributed to its ability to interact with specific molecular targets. Its structural features facilitate binding to enzymes or receptors, inhibiting their activity or modulating their functions. The presence of the sulfanyl and sulfonamide groups enhances these interactions through the formation of hydrogen bonds or covalent bonds with target molecules.
Table 1: Biological Activities of N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Inhibition | Modulates activity of specific enzymes | |
| Receptor Interaction | Binds to receptors affecting signaling pathways |
Synthesis and Chemical Transformations
The synthesis of this compound typically involves several key steps that allow for efficient production. Various chemical transformations can modify its properties to enhance biological activity. These transformations may include nucleophilic substitutions and modifications of functional groups.
Table 2: Synthesis Steps for this compound
| Step Number | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Formation of the sulfonamide group |
| 2 | Triazole Ring Formation | Cyclization involving mercapto compound |
| 3 | Final Purification | Isolation of the desired product |
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and anticancer properties. The modulation of specific pathways involved in disease progression highlights its potential in developing new treatments for various conditions.
Case Studies and Research Findings
Research into the efficacy and safety of this compound is ongoing. Several studies have focused on its interaction with biological targets:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various pathogens.
- Enzyme Modulation : Another study highlighted its role in inhibiting specific enzymes involved in metabolic pathways related to cancer progression.
These findings underscore the importance of further research to explore the full range of applications for this compound in clinical settings.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
Pharmacological Activity Comparison
Key Findings :
- Anti-HIV Potential: Compounds with fused heterocyclic triazoles (e.g., ) exhibit potent anti-HIV activity, suggesting that the target compound’s triazole-thiol group could be optimized for similar activity. However, bulky substituents may sterically hinder binding to viral enzymes.
- Enzyme Inhibition: Sulfonamide-triazole hybrids with quinazolinone moieties (e.g., ) show nanomolar inhibition of carbonic anhydrase isoforms, indicating that the target compound’s benzenesulfonamide group may retain affinity for metalloenzymes.
Structure-Activity Relationship (SAR) Analysis
- Triazole Core : The 1,2,4-triazole ring is essential for π-stacking interactions in enzyme binding pockets. Mercapto substitution at position 5 enhances chelation of metal ions (e.g., Zn²⁺ in carbonic anhydrase) .
- N-Substituents : Bulky groups (e.g., 1,1,3,3-tetramethyl-butyl) may reduce off-target effects by limiting access to smaller active sites but could also decrease oral bioavailability .
Biological Activity
N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a triazole ring with a mercapto group. Its structure can be summarized as follows:
- Molecular Formula : CHNS
- Molecular Weight : Approximately 358.55 g/mol
- Key Functional Groups : Mercapto (-SH), sulfonamide (-SONH), and triazole.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The presence of the mercapto group is believed to enhance its interaction with microbial targets.
Antitumor Activity
In vitro studies have shown that this compound exhibits antitumor properties , particularly against certain cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| A549 (lung) | 12.8 | Cell cycle arrest in G2/M phase |
| MCF7 (breast) | 18.5 | Inhibition of proliferation |
The mechanism involves the inhibition of critical enzymes involved in cell division and survival pathways, leading to increased apoptosis rates in treated cells .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR). Comparative studies indicate that it may possess a competitive inhibition profile similar to well-known inhibitors like methotrexate:
| Compound | IC (µM) | Type of Inhibition |
|---|---|---|
| N,N-Diethyl... | 0.20 | Competitive |
| Methotrexate | 0.22 | Competitive |
This suggests potential applications in cancer therapy where DHFR inhibition is crucial .
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy across various biological assays:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial growth at low concentrations.
- Antitumor Screening : The compound was subjected to the NCI 60 cell line panel screening, showing potent growth inhibition across multiple cancer types. Further analysis revealed its ability to induce apoptosis through caspase activation pathways .
- In Silico Studies : Molecular docking studies have been conducted to understand the binding affinity of the compound with target proteins involved in cancer progression and microbial resistance mechanisms. These studies support the observed biological activities and suggest further optimization for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
